(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
Description
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol derivative featuring a 3-(trifluoromethoxy)phenyl substituent.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1 |
InChI Key |
YZTCEJIOHNBDFP-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically follows a multi-step organic synthesis route involving:
- Formation of the trifluoromethoxy-substituted aromatic intermediate
- Introduction of the amino and hydroxyl groups stereoselectively to obtain the β-amino-α-hydroxy structure
- Purification and isolation of the desired (1S,2S) enantiomer with high optical purity
Detailed Synthetic Approaches
Organometallic Addition to Aromatic Precursors
A key method involves the reaction of trifluoromethoxy-substituted aryl halides with organometallic reagents (e.g., arylmagnesium bromides) in the presence of copper catalysts to form chiral intermediates. For example, copper iodide catalysis with 3-trifluoromethoxyphenyl magnesium bromide at low temperatures (-15 °C) followed by reflux leads to the formation of key intermediates.
- Reaction is typically quenched by ammonium chloride solution and ammonia to facilitate hydrolysis and amine formation
- Organic phase extraction and drying over sodium carbonate yield crude product, which is purified by vacuum distillation or chromatography
- This method yields products with purity over 86% and enantiomeric excess depending on conditions.
Enantioselective Reduction and Amination
Alternative approaches use enantioselective borane-mediated reductions of trifluoromethylated ketones followed by amination steps:
- Starting from trifluoromethylated ketones, enantioselective reduction with β-chlorodiisopinocampheylborane (DIP-Cl) produces chiral β-amino-α-trifluoromethyl alcohols with high enantiomeric excess (up to 96% ee).
- Amination can be achieved using potassium bis(trimethylsilyl)amide or diethylamine to introduce the amino group stereoselectively.
- Ring-opening of chiral epoxides with sodium azide followed by catalytic hydrogenation is another stereoselective route to obtain the amino alcohol.
Multi-step Organic Synthesis with Fluorinated Aromatic Precursors
Synthesis often involves:
- Preparation of the fluorinated aromatic ring with trifluoromethoxy substitution via selective fluorination and trifluoromethoxylation reactions
- Introduction of the amino group by nucleophilic substitution or reductive amination
- Hydroxylation at the α-position relative to the amino group to form the amino alcohol motif.
Comparative Data Table of Preparation Parameters
Research Findings and Notes on Preparation
- The copper-catalyzed Grignard reaction is a classical approach but may require careful temperature control to maintain stereochemistry and avoid side reactions.
- Borane-mediated enantioselective reduction is highly efficient for producing optically pure β-amino-α-trifluoromethyl alcohols, applicable to the preparation of the target compound or close analogs.
- The stereochemical outcome is crucial for biological activity; thus, methods emphasizing enantioselectivity are preferred in pharmaceutical contexts.
- Purification often involves chromatographic techniques such as gas chromatography or high-performance liquid chromatography to separate enantiomers and remove impurities.
- Industrial synthesis may adapt these methods to continuous flow or large-scale batch reactors to optimize yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted alcohols, amines, and ketones, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of drugs targeting specific receptors and enzymes.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its effectiveness in various biological processes. The compound can modulate signaling pathways and biochemical reactions, contributing to its therapeutic potential .
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and stereochemistry. Key comparisons are outlined below:
Structural and Physicochemical Properties
Key Observations:
- Trifluoromethoxy (OCF₃) vs. Trifluoromethylthio (SCF₃) : The target compound’s OCF₃ group offers moderate lipophilicity and metabolic stability compared to the more lipophilic SCF₃ group in , which may enhance membrane permeability but reduce solubility.
- Electron-Withdrawing vs.
- Halogen Substitution : The 2,3,5-trifluorophenyl analog exhibits higher polarity due to multiple fluorine atoms, likely impacting solubility and bioavailability.
Biological Activity
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound notable for its trifluoromethoxy group and amino alcohol moiety. Its molecular formula is CHFNO, with a molecular weight of 235.20 g/mol. The unique stereochemistry of this compound significantly influences its biological interactions and activities.
Structural Characteristics
The compound features:
- Trifluoromethoxy Group : Enhances lipophilicity, improving cell membrane penetration.
- Amino Alcohol Moiety : Facilitates hydrogen bonding and electrostatic interactions with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes within biological systems. Research indicates that it can modulate enzyme activity, which may have implications in therapeutic applications.
- Protein Binding : The compound's structure allows it to bind effectively to various proteins, potentially altering their functions.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
Research Findings
Several studies have explored the biological implications of this compound:
- Cell Penetration Studies : The trifluoromethoxy group was shown to enhance cellular uptake in vitro, indicating potential for drug formulation.
- Enzyme Inhibition Assays : Preliminary assays suggest that this compound exhibits inhibitory effects on specific proteases, which could be relevant in the context of viral infections such as SARS-CoV.
Comparative Analysis
The following table summarizes key features and activities of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL | CHFNO | Different stereochemistry | Potential variations in enzyme interaction |
| (2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol | CHFO | Lacks amino group | Altered reactivity profile |
| (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL | CHFNO | Different substitution pattern | Similar structure but distinct activity |
Case Studies
Recent studies highlight the potential applications of this compound in drug development:
-
Antiviral Activity : In vitro studies demonstrated that the compound can inhibit specific viral proteases, suggesting its utility in antiviral therapies.
"The compound's ability to penetrate cells and interact with viral proteins positions it as a candidate for further antiviral research" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
